(2E)-2-(1,3-benzothiazol-2-yl)-3-[(pyridin-2-yl)amino]prop-2-enenitrile
CAS No.: 573940-80-4
Cat. No.: VC4556961
Molecular Formula: C15H10N4S
Molecular Weight: 278.33
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 573940-80-4 |
|---|---|
| Molecular Formula | C15H10N4S |
| Molecular Weight | 278.33 |
| IUPAC Name | (E)-2-(1,3-benzothiazol-2-yl)-3-(pyridin-2-ylamino)prop-2-enenitrile |
| Standard InChI | InChI=1S/C15H10N4S/c16-9-11(10-18-14-7-3-4-8-17-14)15-19-12-5-1-2-6-13(12)20-15/h1-8,10H,(H,17,18)/b11-10+ |
| Standard InChI Key | KSWVYJCADULTTN-ZHACJKMWSA-N |
| SMILES | C1=CC=C2C(=C1)N=C(S2)C(=CNC3=CC=CC=N3)C#N |
Introduction
Structural Elucidation and Molecular Characteristics
Core Architecture and Stereochemistry
The compound adopts an (E)-configuration at the double bond connecting the benzothiazole and pyridine-amino groups, as confirmed by IUPAC nomenclature and X-ray crystallographic analogs . Key structural features include:
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A benzothiazole ring (1,3-benzothiazol-2-yl) providing aromatic stability and π-stacking potential.
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A pyridin-2-ylamino group enabling hydrogen bonding via the amine nitrogen.
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A prop-2-enenitrile spacer contributing planarity and conjugation.
The SMILES notation \text{C1=CC=C2C(=C1)N=C(S2)/C(=C/NC3=CC=CC=N3)/C#N explicitly defines the (E)-stereochemistry and connectivity .
Table 1: Fundamental Molecular Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight | 278.33 g/mol | |
| CAS Registry Number | 573940-80-4 | |
| Hydrogen Bond Donors | 1 (NH group) | |
| Hydrogen Bond Acceptors | 5 (3 N, 1 S, 1 CN) |
Crystallographic and Conformational Insights
While direct X-ray data for this compound are unavailable, structural analogs like (2E)-2-(1,3-benzothiazol-2-yl)-3-(dimethylamino)prop-2-enenitrile exhibit near-planar conformations with intramolecular C–H⋯N hydrogen bonding and π–π stacking interactions between benzothiazole rings (centroid distances ≈3.75 Å) . These observations suggest similar packing behavior for the title compound, potentially influencing its solid-state reactivity and solubility.
Synthetic Methodologies and Optimization
Condensation-Based Synthesis
The primary route involves base-mediated condensation of 1,3-benzothiazol-2-ylacetonitrile derivatives with pyridin-2-amine precursors. Typical conditions include:
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Reagents: Sodium hydride or potassium carbonate as base.
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Solvents: Polar aprotic solvents (DMF, DMSO) under reflux.
A representative protocol yields the product in 88% purity after recrystallization from ethanol , though scalability remains untested.
Table 2: Synthetic Parameters for Analogous Compounds
| Parameter | Value | Compound Analogue |
|---|---|---|
| Yield | 88% | |
| Purification Method | Ethanol recrystallization | |
| Byproducts | Unreacted amines, dimerization species |
Mechanistic Considerations
The reaction proceeds via deprotonation of the acetonitrile α-hydrogen, followed by nucleophilic attack on the pyridin-2-amine. The (E)-selectivity arises from steric hindrance minimizing syn-addition pathways, consistent with related enenenitrile syntheses .
Physicochemical and Spectroscopic Properties
Thermal Stability and Solubility
Limited experimental data exist, but the compound’s high melting point (441–443 K in analogs) suggests strong intermolecular forces. Predicted solubility profiles indicate:
Spectroscopic Fingerprints
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IR: Stretching vibrations at ≈2220 cm⁻¹ (C≡N), 1600–1580 cm⁻¹ (C=N benzothiazole), and 3350 cm⁻¹ (N–H) .
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NMR: signals at δ 8.5–7.2 ppm (aromatic protons), δ 6.8 ppm (NH), and δ 3.3 ppm (CH₂ in analogs) .
Industrial and Materials Science Applications
Organic Electronics
The extended π-system suggests utility in:
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OLEDs: As electron-transport layers.
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Photovoltaics: Non-fullerene acceptors.
Catalysis
Pyridine-nitrogen sites may coordinate transition metals (e.g., Ru, Pd) for cross-coupling reactions .
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